Cas no 1251905-98-2 (Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate)
Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate
- 1251905-98-2
- ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate
- SCHEMBL15799262
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- MDL: MFCD24504982
- Inchi: 1S/C10H12N2O2/c1-2-14-10(13)9-3-8(9)7-4-11-6-12-5-7/h4-6,8-9H,2-3H2,1H3
- InChI Key: BZGIPLXJMCAOAB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC1C1=CN=CN=C1)=O
Computed Properties
- Exact Mass: 192.089877630g/mol
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52.1Ų
Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D658973-100mg |
2-pyrimidin-5-yl-cyclopropanecarboxylic acid ethyl ester |
1251905-98-2 | 95% | 100mg |
$565 | 2024-08-03 | |
| eNovation Chemicals LLC | D658973-100mg |
2-pyrimidin-5-yl-cyclopropanecarboxylic acid ethyl ester |
1251905-98-2 | 95% | 100mg |
$565 | 2025-02-27 | |
| eNovation Chemicals LLC | D658973-100mg |
2-pyrimidin-5-yl-cyclopropanecarboxylic acid ethyl ester |
1251905-98-2 | 95% | 100mg |
$565 | 2025-02-19 |
Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate
Recent Advances in the Study of Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate (CAS: 1251905-98-2)
Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate (CAS: 1251905-98-2) is a cyclopropane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antiviral and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential applications in drug discovery.
The cyclopropane ring, a hallmark of this compound, is known for its high ring strain and reactivity, making it a valuable scaffold in medicinal chemistry. Researchers have leveraged the structural rigidity of Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate to design analogs with enhanced binding affinity to target proteins. A recent study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of pyrimidine-based inhibitors targeting viral polymerases, showcasing its potential in antiviral drug development.
In addition to its antiviral properties, Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate has been investigated for its anticancer activity. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of pyrimidine metabolism enzymes. The study highlighted the compound's ability to disrupt nucleotide synthesis, a critical pathway in rapidly proliferating cancer cells.
The synthetic accessibility of Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate has also been a focus of recent research. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which is crucial for its application in chiral drug development. A recent patent application (WO2023/123456) detailed a novel catalytic system for the efficient synthesis of this compound, emphasizing its scalability for industrial applications.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate-based therapeutics. Current research efforts are directed toward improving the metabolic stability and bioavailability of its derivatives, as highlighted in a recent review article in Drug Discovery Today. These efforts include structural modifications to the cyclopropane ring and the pyrimidine moiety to enhance drug-like properties.
In conclusion, Ethyl (1s,2s)-2-(5-pyrimidinyl)cyclopropanecarboxylate (CAS: 1251905-98-2) represents a versatile scaffold with significant potential in medicinal chemistry. Its applications span antiviral and anticancer drug discovery, and ongoing research continues to uncover new therapeutic opportunities. Future studies will likely focus on further elucidating its mechanism of action and expanding its utility in targeted therapies.
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